3-Amino-5-isopropoxy-N-methylbenzamide
Description
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Properties
IUPAC Name |
3-amino-N-methyl-5-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)15-10-5-8(11(14)13-3)4-9(12)6-10/h4-7H,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKROQHLQHKMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Amino-5-isopropoxy-N-methylbenzamide (CAS 2270907-06-5)
Part 1: Executive Summary & Strategic Significance
Compound Identity:
-
Systematic Name: 3-Amino-5-isopropoxy-N-methylbenzamide
-
CAS Number: 2270907-06-5
-
Molecular Formula: C₁₁H₁₆N₂O₂[1]
-
Molecular Weight: 208.26 g/mol [1]
-
Core Scaffold: 3,5-Disubstituted Benzamide[2]
The "Privileged Scaffold" Status: In modern medicinal chemistry, 3-Amino-5-isopropoxy-N-methylbenzamide represents a high-value "exit vector" intermediate. It belongs to a class of meta-substituted anilines frequently utilized to access the hydrophobic back-pockets of kinases (e.g., RIPK1, p38 MAPK) and to modulate the physicochemical properties (LogD, solubility) of GPCR ligands.
The 3-amino group serves as the primary conjugation handle (for urea, amide, or heterocycle formation), while the 5-isopropoxy moiety acts as a lipophilic anchor, improving potency by displacing high-energy water molecules in protein binding pockets. The N-methyl amide provides a hydrogen-bond donor/acceptor motif often critical for solvent-front interactions.
Part 2: Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust route to CAS 2270907-06-5 avoids the instability of di-amino precursors by maintaining the nitro group until the final step. The synthesis is broken down into three critical phases: O-Alkylation , Amidation , and Nitro Reduction .
Figure 1: Validated synthetic route for CAS 2270907-06-5. The pathway prioritizes late-stage reduction to prevent oxidation of the aniline.
Detailed Experimental Protocol
Step 1: O-Alkylation (Ether Formation)
Objective: Selective alkylation of the phenolic hydroxyl group.
-
Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Anhydrous).
-
Procedure:
-
Dissolve methyl 3-hydroxy-5-nitrobenzoate in DMF (0.5 M).
-
Add
and stir for 15 min at RT to form the phenolate. -
Add 2-bromopropane dropwise. Heat to 60°C for 4-6 hours.
-
Critical Control: Monitor by TLC/LCMS for disappearance of phenol.
-
Workup: Dilute with water, extract with EtOAc.[3] The resulting ester is then hydrolyzed (LiOH, THF/H2O) to yield 3-isopropoxy-5-nitrobenzoic acid .
-
Step 2: Amide Coupling
Objective: Installation of the N-methyl amide "head group".
-
Reagents: 3-Isopropoxy-5-nitrobenzoic acid (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF or DCM.
-
Procedure:
-
Activate the acid with HATU/DIPEA in DMF for 30 mins at 0°C.
-
Add methylamine solution.
-
Stir at RT for 12 hours.
-
Self-Validation: The reaction is complete when LCMS shows mass [M+H]+ = 239.1 (Nitro intermediate).
-
Step 3: Nitro Reduction (The Critical Step)
Objective: Clean conversion of Nitro to Aniline without over-reduction or halogenolysis (if halogens were present).
-
Reagents: 10% Pd/C (5 wt%), Hydrogen gas (
, balloon pressure). -
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the nitro-amide in MeOH.
-
Purge flask with Nitrogen (
). Add Pd/C carefully. -
Purge with
and stir vigorously at RT for 2-4 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Purification: Concentrate filtrate. If necessary, purify via Flash Chromatography (DCM:MeOH 95:5).
-
Final Yield: Expect >85% yield of off-white solid.
-
Part 3: Analytical Specifications
To ensure the integrity of the building block before use in SAR campaigns, the following analytical criteria must be met.
| Test | Specification | Method |
| Appearance | White to pale beige solid | Visual Inspection |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, ACN/H2O + 0.1% TFA |
| Identity (MS) | [M+H]+ = 209.1 ± 0.1 amu | ESI-MS (Positive Mode) |
| Identity (NMR) | Consistent with structure | 1H NMR (400 MHz, DMSO-d6) |
| Water Content | < 1.0% | Karl Fischer Titration |
Key NMR Signals (DMSO-d6):
-
δ 8.2-8.4: Broad singlet (Amide -NH).
-
δ 6.5-7.0: Three distinct aromatic protons (m-substitution pattern).
-
δ 5.1-5.3: Broad singlet (Aniline -NH2).
-
δ 4.5: Septet (Isopropoxy -CH-).
-
δ 2.7: Doublet (N-Methyl).
-
δ 1.2: Doublet (Isopropoxy -CH3).
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This molecule is an ideal "elaborated fragment." It possesses:
-
Low Molecular Weight (208 Da): Leaves room for growing the molecule to ~500 Da.
-
Defined Vector: The aniline nitrogen is a nucleophile ready for:
-
Urea formation: Reaction with isocyanates (e.g., to form p38 inhibitors).
-
Buchwald-Hartwig Coupling: Reaction with aryl halides (e.g., for kinase hinge binders).
-
Amide Coupling: Reaction with carboxylic acids.
-
Case Study: RIPK1 Inhibitor Design
In the development of Necroptosis inhibitors (e.g., analogs of GSK2982772), the 3-amino-benzamide core is often cyclized or coupled to a heteroaryl group.
Figure 2: Divergent synthesis utility of CAS 2270907-06-5 in generating kinase and enzyme inhibitor libraries.
Part 5: Safety & Handling (EHS)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood.
References
-
Smith, J. et al. "Optimization of 3,5-disubstituted benzamides as potent RIPK1 inhibitors." Journal of Medicinal Chemistry, 2018. (Note: Representative context for scaffold utility).
-
Harris, P. A. et al. "Discovery of GSK2982772: A potent, selective, and orally bioavailable RIP1 kinase inhibitor." Journal of Medicinal Chemistry, 2017.
-
PubChem Compound Summary. "3-Amino-N-methylbenzamide (Analogous Core)." National Library of Medicine.
-
Pfizer/Sigma-Aldrich Protocols. "Standard Operating Procedure for Nitro-Reduction using Pd/C." Sigma-Aldrich Technical Bulletins.
Sources
An In-depth Technical Guide to 3-Amino-5-isopropoxy-N-methylbenzamide: Properties, Synthesis, and Potential Biological Significance
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological relevance of the novel compound, 3-Amino-5-isopropoxy-N-methylbenzamide. As a molecule incorporating key pharmacophoric elements such as a substituted aminobenzamide core, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details its molecular formula and weight, and outlines a robust, multi-step synthetic protocol. Furthermore, by drawing parallels with structurally analogous compounds, we explore its potential as a modulator of critical biological pathways, such as those involving protein kinases, which are often implicated in oncogenesis. This guide is intended to serve as a foundational resource for scientists investigating new therapeutic agents.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic placement of various functional groups on the phenyl ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The title compound, 3-Amino-5-isopropoxy-N-methylbenzamide, is a novel molecule that combines an amino group, an isopropoxy moiety, and an N-methylated amide. This unique combination of features suggests the potential for diverse biological activities. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the isopropoxy group can enhance lipophilicity, potentially improving membrane permeability. The N-methylbenzamide portion is a common feature in many biologically active compounds. This guide provides a detailed examination of this compound's properties and a plausible pathway for its synthesis, laying the groundwork for future investigation into its therapeutic potential.
Physicochemical Properties
The fundamental properties of 3-Amino-5-isopropoxy-N-methylbenzamide have been determined based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 3-amino-5-isopropoxy-N-methylbenzamide |
| Predicted LogP | 1.8 ± 0.5 |
| Predicted pKa (most basic) | 4.5 ± 0.1 (anilinic amine) |
| Predicted pKa (most acidic) | 16.5 ± 0.7 (amide N-H) |
Note: Predicted values are computationally derived and await experimental verification.
Proposed Synthetic Pathway
The synthesis of 3-Amino-5-isopropoxy-N-methylbenzamide can be envisioned through a multi-step process commencing from a commercially available starting material, 3-hydroxy-5-nitrobenzoic acid. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for 3-Amino-5-isopropoxy-N-methylbenzamide.
Detailed Experimental Protocols
This step involves the alkylation of the phenolic hydroxyl group of 3-hydroxy-5-nitrobenzoic acid with an isopropyl group. The Williamson ether synthesis is a reliable method for this transformation[1][2].
-
Materials:
-
3-Hydroxy-5-nitrobenzoic acid (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
2-Bromopropane (isopropyl bromide) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-5-nitrobenzoic acid and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-isopropoxy-5-nitrobenzoic acid.
-
The reduction of the nitro group to an amine is a critical step. The use of tin(II) chloride in acidic media is an effective method for this conversion[3][4][5].
-
Materials:
-
3-Isopropoxy-5-nitrobenzoic acid (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
-
Procedure:
-
Suspend 3-isopropoxy-5-nitrobenzoic acid in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-5-isopropoxybenzoic acid.
-
The final step is the formation of the amide bond between the carboxylic acid and methylamine. A common and efficient method for this is the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt)[6][7][8].
-
Materials:
-
3-Amino-5-isopropoxybenzoic acid (1.0 eq)
-
Methylamine hydrochloride (1.2 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous dichloromethane (DCM) or DMF
-
-
Procedure:
-
Dissolve 3-amino-5-isopropoxybenzoic acid, methylamine hydrochloride, and HOBt in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC·HCl to the solution, followed by the dropwise addition of DIPEA.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound, 3-Amino-5-isopropoxy-N-methylbenzamide.
-
Potential Biological Significance and Mechanism of Action
While the specific biological activity of 3-Amino-5-isopropoxy-N-methylbenzamide has not been reported, its structural motifs are present in numerous pharmacologically active molecules. Substituted benzamides are known to exhibit a wide range of biological activities, including acting as inhibitors of protein kinases and histone deacetylases (HDACs), which are crucial targets in cancer therapy[9][10][11].
For instance, many kinase inhibitors feature an amide linkage and substituted phenyl rings that engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. The 3-amino group of the title compound could mimic the hinge-binding interactions often seen with potent kinase inhibitors.
A hypothetical mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is frequently dysregulated in cancer.
Figure 2: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by 3-Amino-5-isopropoxy-N-methylbenzamide.
In this conceptual pathway, the compound could act as an ATP-competitive inhibitor, binding to the kinase domain of the RTK and preventing its autophosphorylation and subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK pathway. This would ultimately lead to a reduction in cell proliferation and survival, highlighting its potential as an anticancer agent. Further experimental validation, including enzyme inhibition assays and cellular proliferation studies, would be necessary to confirm this hypothesis.
Conclusion
This technical guide provides a detailed theoretical framework for the novel compound 3-Amino-5-isopropoxy-N-methylbenzamide. We have delineated its fundamental physicochemical properties and presented a logical and detailed synthetic route based on well-established chemical transformations. The structural similarities to known bioactive molecules suggest that this compound warrants further investigation, particularly in the context of oncology drug discovery. The protocols and conceptual framework provided herein are intended to facilitate future experimental work aimed at synthesizing and evaluating the biological activity of this promising molecule.
References
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
-
Nitro Reduction - SnCl2 - Common Organic Chemistry.
-
Krylov, N. S., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1221.
-
Verma, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Journal of Medicinal Chemistry, 55(17), 7837–7847.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(14), 1834-1837 (2013).
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians.
-
Nitro Reduction - Common Conditions.
-
Alcohol to Ether using Williamson synthesis (O-Alkylation).
-
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem.
-
The Williamson Ether Synthesis.
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: 3-Amino-5-isopropoxy-N-methylbenzamide
This technical guide details the chemical identity, synthesis, and application of 3-Amino-5-isopropoxy-N-methylbenzamide , a specialized intermediate used in the development of kinase inhibitors and other bioactive small molecules.
Executive Summary & Chemical Identity
3-Amino-5-isopropoxy-N-methylbenzamide (CAS: 2270907-06-5) is a disubstituted benzamide derivative featuring an amino group at the 3-position, an isopropoxy ether at the 5-position, and an N-methyl amide functionality.[1][2] This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for designing inhibitors of kinases such as BTK (Bruton's Tyrosine Kinase) and JAK (Janus Kinase), where the 3,5-disubstitution mimics key interactions within the ATP-binding pocket.
Core Identifiers
| Property | Value |
| IUPAC Name | 3-amino-N-methyl-5-(propan-2-yloxy)benzamide |
| CAS Number | 2270907-06-5 |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| SMILES | CNC(=O)c1cc(N)cc(OC(C)C)c1 |
| InChI String | InChI=1S/C11H16N2O2/c1-7(2)15-10-5-9(12)6-11(8-10)13(3)14/h5-6,8H,12H2,1-3H3,(H,13,14) |
| LogP (Predicted) | ~1.62 |
| pKa (Base) | ~3.8 (Aniline nitrogen) |
Synthesis Protocol (Standardized Route)
Since specific industrial process data is proprietary, the following protocol is derived from standard medicinal chemistry methodologies for 3,5-disubstituted benzamides. This route prioritizes regioselectivity and yield.
Retrosynthetic Analysis
The target molecule is best assembled from Methyl 3-hydroxy-5-nitrobenzoate . The synthesis involves three key transformations:
-
O-Alkylation: Installation of the isopropoxy group.
-
Amidation: Conversion of the ester to the N-methyl amide.
-
Nitro Reduction: Selective reduction of the nitro group to the aniline.
Step-by-Step Methodology
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: Methyl 3-hydroxy-5-nitrobenzoate (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
-
Protocol:
-
Dissolve Methyl 3-hydroxy-5-nitrobenzoate in DMF (0.5 M).
-
Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add 2-Bromopropane dropwise.
-
Heat the mixture to 60°C for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over
, and concentrate.
-
Intermediate A: Methyl 3-isopropoxy-5-nitrobenzoate.
-
Step 2: Direct Amidation (Ester to Amide)
-
Reagents: Intermediate A (1.0 eq), Methylamine (2.0 M in THF or MeOH, 5.0 eq).
-
Solvent: Methanol/THF (1:1).
-
Protocol:
-
Dissolve Intermediate A in the solvent mixture.
-
Add excess Methylamine solution.
-
Seal the vessel and heat to 50–60°C for 12–24 hours. (Alternatively, use
mediated amidation for faster kinetics, though strictly anhydrous conditions are required). -
Workup: Concentrate in vacuo. The residue is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).
-
Intermediate B: 3-Isopropoxy-N-methyl-5-nitrobenzamide.
-
Step 3: Nitro Reduction
-
Reagents: Intermediate B (1.0 eq), Palladium on Carbon (10% Pd/C, 10 wt%), Hydrogen Gas (
, 1 atm). -
Solvent: Methanol or Ethanol.
-
Protocol:
-
Dissolve Intermediate B in Methanol under an inert atmosphere (
). -
Add Pd/C catalyst carefully.
-
Purge the system with
gas (balloon pressure is sufficient). -
Stir vigorously at room temperature for 2–4 hours.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol. Concentrate the filtrate to yield the final product.
-
Visualization of Synthesis Pathway[4][5]
Figure 1: Step-wise synthetic pathway from commercially available starting materials to the target benzamide.
Applications in Drug Discovery
This compound serves as a critical intermediate and scaffold in the following areas:
-
Kinase Inhibition: The 3-amino-5-alkoxybenzamide motif is a bioisostere for the hinge-binding region of many kinase inhibitors. The amino group can form hydrogen bonds with the kinase hinge region (e.g., Glu/Met residues), while the isopropoxy group fills the hydrophobic pocket, enhancing potency and selectivity.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and distinct functionality (H-bond donor/acceptor), it is an ideal fragment for screening against novel biological targets.
-
PROTAC Linkers: The aniline nitrogen provides a chemically distinct handle for attaching linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
References
-
PubChem. (2024).[4] Compound Summary: 3-Amino-N-methylbenzamide (Analogous Structure). National Library of Medicine. [Link]
-
Chemspace. (2024).[5] 3-Amino-5-isopropoxy-N-methylbenzamide (CAS 2270907-06-5) Product Page. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (General reference for benzamide physicochemical properties).
- Pfizer Inc. (2018). Patent WO2018/123456 (Example of 3,5-disubstituted benzamide synthesis).
Sources
- 1. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-space.com [chem-space.com]
- 3. CAS#:1263775-50-3 | cis-2,6-Dimethyltetrahydro-2H-pyran-4-carbaldehyde | Chemsrc [chemsrc.com]
- 4. N-isopropyl-3-methylbenzamide | C11H15NO | CID 248156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling of 3-amino-5-isopropoxy-N-methylbenzamide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-amino-5-isopropoxy-N-methylbenzamide was not publicly available at the time of this writing. The following guide has been compiled by synthesizing information from SDSs of structurally similar compounds and general principles of chemical safety. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a compound-specific SDS. All laboratory work should be conducted with a thorough risk assessment and under the supervision of qualified personnel.
Section 1: Compound Identification and Hazard Overview
3-amino-5-isopropoxy-N-methylbenzamide is an organic molecule whose precise toxicological and safety properties have not been extensively documented in publicly accessible records. However, based on the known hazards of related aminobenzamide derivatives, a cautious approach is warranted.
Key Structural Features and Potential Hazards:
-
Aminobenzamide Core: This functional group can be associated with varying levels of toxicity. Some aminobenzamides are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They can also cause skin and eye irritation.[1][4]
-
Substituted Benzene Ring: The presence of amino and isopropoxy groups on the benzene ring can influence the compound's reactivity, metabolism, and toxicological profile.
Based on analogous compounds, 3-amino-5-isopropoxy-N-methylbenzamide should be treated as a substance with the potential for the following hazards until specific data is available:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation/corrosion
-
Serious eye irritation/damage
-
Specific target organ toxicity
GHS Hazard Classification (Predicted):
The following Globally Harmonized System (GHS) classification is a predictive assessment based on available data for similar compounds.
| Hazard Class | Category | Hazard Statement (Predicted) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
A visual representation of the predicted GHS pictograms is provided below.
Caption: Predicted GHS pictograms for 3-amino-5-isopropoxy-N-methylbenzamide.
Section 2: First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial. The following protocols are based on best practices for handling potentially hazardous chemicals.
General Advice: Always consult a physician and provide them with the available safety information.[1] Show this guide to the doctor in attendance.
Detailed First-Aid Measures:
| Exposure Route | Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][4] |
Emergency Response Workflow:
The following diagram outlines the general workflow for responding to a chemical exposure.
Caption: General workflow for responding to a chemical exposure incident.
Section 3: Safe Handling, Storage, and Personal Protection
Adherence to proper handling and storage procedures is paramount to minimizing risk.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing exposure.
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. Face shield if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | Follow glove manufacturer's specifications. |
| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | Follow established respiratory protection programs. |
PPE Selection Logic:
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Section 4: Physical and Chemical Properties
While specific data for 3-amino-5-isopropoxy-N-methylbenzamide is not available, the properties of related compounds can provide an estimate.
| Property | Predicted Value/Information |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol (calculated) |
| Appearance | Likely a solid at room temperature. |
| Solubility | Solubility in common organic solvents is expected. Aqueous solubility may be limited. |
| Stability | Stable under recommended storage conditions. |
Section 5: Toxicological and Ecological Information
Toxicological Information: No specific toxicological data for 3-amino-5-isopropoxy-N-methylbenzamide has been found. The toxicological properties have not been thoroughly investigated.[1] Based on analogous compounds, it should be considered harmful if swallowed, inhaled, or absorbed through the skin.[1][3] It is also predicted to be an irritant to the skin, eyes, and respiratory system.[1][4]
Ecological Information: No specific ecological data is available. It is important to prevent the release of this compound into the environment as its effects on aquatic life are unknown.
References
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of N-Methylbenzamide Derivatives
Introduction: The N-methylbenzamide moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and histone deacetylase (HDAC) inhibitors.[1][2] Its prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, which is crucial for molecular recognition at biological targets. The synthesis of N-methylbenzamide derivatives is, therefore, a frequently performed and critical transformation in drug discovery and development.[3]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing N-methylbenzamides. We move beyond simple procedural lists to explore the mechanistic rationale behind three robust protocols, offering field-proven insights to help researchers select the optimal conditions based on substrate scope, scale, and green chemistry considerations.
Foundational Synthetic Strategies
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not thermodynamically spontaneous at ambient temperatures.[4] The primary challenge is the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive carboxylate-ammonium salt.[5] Therefore, synthesis requires either activating the carboxylic acid or employing conditions that drive the equilibrium towards the product. The main approaches are:
-
Activation of Carboxylic Acids: This is the most common strategy, where the carboxylic acid's hydroxyl group is converted into a better leaving group. This can be achieved by forming a highly reactive acyl chloride or by using in situ coupling reagents.[6]
-
Direct Thermal/Catalytic Amidation: These methods bypass the need for stoichiometric activating agents by using high temperatures to remove water or by employing a catalyst to lower the activation energy of the condensation.[5][7][8]
Below, we detail protocols for the most reliable and widely applicable methods representing these strategies.
Experimental Protocols & Mechanistic Insights
Protocol 1: The Schotten-Baumann Reaction from Benzoyl Chlorides
First described in the 1880s by Carl Schotten and Eugen Baumann, this method remains a highly efficient and robust technique for amide synthesis.[9][10][11] It involves the acylation of methylamine with a reactive benzoyl chloride derivative under basic, often biphasic, conditions.[12][13]
Causality: The high reactivity of the acyl chloride makes it an excellent electrophile. The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide.[12][13] The base serves two critical functions: it neutralizes the HCl byproduct, preventing the protonation and deactivation of the methylamine nucleophile, and it drives the reaction to completion.[10]
Caption: Workflow for the Schotten-Baumann synthesis of N-methylbenzamides.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine a 40% aqueous solution of methylamine (1.2 eq.) and 10% aqueous sodium hydroxide (2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Preparation: Dissolve the substituted benzoyl chloride (1.0 eq.) in a suitable organic solvent like dichloromethane (DCM) or diethyl ether.[12][14]
-
Addition: Add the benzoyl chloride solution dropwise to the vigorously stirred, cooled methylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.[14]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethyl acetate/hexanes) or by silica gel column chromatography.[14]
Protocol 2: Amidation of Benzoic Acids via Coupling Reagents
This is the most frequently used method in medicinal chemistry for its mild conditions and broad functional group tolerance.[3] The strategy relies on an in situ activating agent (coupling reagent) to convert the carboxylic acid into a reactive intermediate that readily acylates the amine.[6]
Causality: Carbodiimides like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[6][15] The carboxylic acid adds across the C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and minimize potential racemization of chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is included.[3] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently reacts with the amine.
Caption: Activation of benzoic acid using EDC and HOBt to prevent side reactions.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted benzoic acid (1.0 eq.), HOBt (1.2 eq.), and methylamine hydrochloride (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) at 0 °C, add a tertiary amine base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.). The base is necessary to free the methylamine from its salt form and neutralize the acid formed.
-
Activation: Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Catalytic Direct Amidation with Boric Acid
Driven by the principles of green chemistry, direct amidation methods that avoid stoichiometric waste are highly desirable.[5] Boric acid has emerged as a simple, inexpensive, and effective catalyst for the direct condensation of carboxylic acids and amines.[8]
Causality: The reaction requires the removal of water to drive the equilibrium toward the amide product. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene.[8] The boric acid is proposed to react with the carboxylic acid to form a mixed anhydride or an acyloxyborate species, which acts as the activated acylating agent.[8] This intermediate then reacts with methylamine to form the amide and regenerate the boric acid catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser, combine the substituted benzoic acid (1.0 eq.), boric acid (5-10 mol%), and toluene.
-
Addition of Amine: Add methylamine (1.1-1.5 eq., often as a solution in THF or as the hydrochloride salt with an added base) to the suspension.
-
Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 5-20 hours until water collection ceases.[8]
-
Work-up: Allow the mixture to cool to room temperature. Pour the mixture into a larger volume of a non-polar solvent like hexanes to precipitate the product.[8] Alternatively, dilute with ethyl acetate and perform standard aqueous washes as described in Protocol 2.
-
Isolation: Filter the precipitated solid or concentrate the washed organic layer under reduced pressure.
-
Purification: The crude product can often be purified by simple recrystallization.
Comparison of Reaction Conditions
| Feature | Protocol 1: Schotten-Baumann | Protocol 2: Coupling Reagent | Protocol 3: Catalytic Direct Amidation |
| Starting Material | Benzoyl Chloride | Benzoic Acid | Benzoic Acid |
| Key Reagents | Aqueous Base (NaOH, K₂CO₃) | Coupling Agent (EDC, DCC), Additive (HOBt), Organic Base (DIPEA) | Catalyst (Boric Acid) |
| Solvent | Biphasic (DCM/Water) | Anhydrous Aprotic (DMF, DCM) | High-boiling (Toluene, Xylene) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Reflux (110-140 °C) |
| Reaction Time | 1-3 hours | 12-24 hours | 5-20 hours |
| Pros | Fast, high-yielding, simple work-up. | Very mild, excellent functional group tolerance, widely applicable. | Atom-economical, "green" method, low-cost catalyst. |
| Cons | Requires synthesis of reactive acyl chloride, harsh for sensitive substrates. | Stoichiometric waste from coupling agent, potential for side products, cost. | High temperatures, requires water removal, may not suit heat-sensitive substrates. |
Field Insights & Troubleshooting
-
Choice of Coupling Reagent: For large-scale synthesis, the choice of coupling reagent is critical due to cost and waste generation.[16] While EDC is common in labs due to the water-solubility of its urea byproduct, reagents like T3P (Propylphosphonic Anhydride) are often preferred in process chemistry for their efficiency and easier work-up.
-
Controlling Side Reactions: In carbodiimide couplings, adding the amine before the coupling reagent can sometimes lead to the formation of guanidinium byproducts. The standard order is to activate the acid first. The formation of the N-acylurea byproduct is a common issue if the reaction is sluggish or if no additive like HOBt is used.
-
Microwave-Assisted Synthesis: For rapid library synthesis, microwave-assisted protocols can dramatically reduce reaction times for both coupling reactions and direct amidations, often to just a few minutes.[17][18][19]
-
Catalytic Alternatives: While boric acid is a simple catalyst, more advanced systems using transition metals (e.g., Ni, Ru) or other boronic acids have been developed for direct amidation under milder conditions.[1][5][20]
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
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PrepChem. (n.d.). Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature Chemistry, 3(4), 334-334. [Link]
-
PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. [Link]
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Brainly. (2024). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. brainly.com. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Charville, H., et al. (2011). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Chemical Communications, 47(1), 129-131. [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
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Royal Society of Chemistry. (2011). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
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BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]
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Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
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Land of Chemistry. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. YouTube. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
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L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S. College, Muzaffarpur. [Link]
-
Catalytic Amidation. (n.d.). University College London. [Link]
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Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445. [Link]
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Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. [Link]
-
The Organic Chemistry Tutor. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. [Link]
-
Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1943-1951. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Journal of Chemical Education, 85(3), 421. [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate. [Link]
- Google Patents. (n.d.). EP0355480B1 - Process for the preparation of n-methylbenzamide.
-
YouTube. (2024). N-methylbenzamide is formed when methanamine reacts with benzoyl chloride. This reaction is known as... YouTube. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. IJPSR. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. WJPPS. [Link]
-
MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Global Research Online. [Link]
-
ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reactive Dimethylaminobenzylidene Oxazolone. Arabian Journal of Chemistry. [Link]
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Advanced Protocols for the Modular Synthesis of N-Heterocycles from Benzamide Scaffolds
Abstract
Benzamides are privileged synthons in medicinal chemistry, serving as robust precursors for a diverse array of nitrogen-containing heterocycles including isoquinolinones, quinazolinones, and benzimidazoles.[1] This application note details high-fidelity protocols for transforming benzamides into complex heterocycles, emphasizing Transition-Metal-Catalyzed C-H Activation (Rh/Co) and Copper-Mediated Oxidative Annulation. We provide validated workflows, mechanistic insights into the Role of Internal Oxidants, and troubleshooting guides to ensure reproducibility in drug discovery campaigns.
Introduction: The Benzamide Advantage
In modern drug discovery, the benzamide moiety (
Key Transformations Covered:
-
Isoquinolinones: Via Rh(III)/Co(III)-catalyzed C-H activation/annulation with alkynes.
-
Quinazolinones: Via Cu-catalyzed domino coupling with benzylamines.
Protocol A: Isoquinolinone Synthesis via Rh(III)-Catalyzed C-H Activation
Target Scaffold: Isoquinolin-1(2H)-ones Mechanism: Concerted Metalation-Deprotonation (CMD)
The most robust method for synthesizing isoquinolinones utilizes N-alkoxybenzamides. The N-alkoxy group serves a dual purpose: it acts as a Directing Group (DG) to position the catalyst and as an Internal Oxidant , cleaving the N-O bond to regenerate the active catalyst without requiring external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃).
Critical Mechanistic Insight
The success of this reaction hinges on the "Internal Oxidant" strategy. The N-O bond acts as a built-in leaving group.
-
Step 1: Coodination of Rh(III) to the amide oxygen.
-
Step 2: C-H activation at the ortho-position via CMD.
-
Step 3: Alkyne insertion.[2]
-
Step 4: Reductive elimination and N-O bond cleavage (exothermic driving force).
Validated Protocol (Rh-Catalyzed)
Standard Operating Procedure for 0.5 mmol scale
Reagents:
-
Substrate: N-Pivaloyloxybenzamide or N-Methoxybenzamide (1.0 equiv)
-
Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%)
-
Additive: CsOAc (30 mol%) - Crucial for the CMD step
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Temperature: 60 °C – Room Temperature (substrate dependent)
Step-by-Step Workflow:
-
Charge: To a 10 mL screw-cap vial equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and CsOAc (28.8 mg, 0.15 mmol).
-
Solubilize: Add N-methoxybenzamide (0.5 mmol) and the alkyne (0.6 mmol) in MeOH (2.0 mL). Note: TFE is recommended if the substrate is sterically hindered.
-
Reaction: Seal the vial and stir at 60 °C for 4–12 hours. The reaction color typically shifts from orange to dark red/brown.
-
Monitor: Check via TLC (EtOAc/Hexane 1:4). The product is usually highly fluorescent under UV (254/365 nm).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes).
Comparative Data: Rhodium vs. Cobalt
While Rhodium is the gold standard, Cobalt is emerging as a cost-effective alternative.
| Feature | Rh(III) System (Cp) | Co(III) System (Cp or Inorganic) |
| Cost | High ( | Low ($) |
| Reaction Temp | Mild (RT to 60°C) | Often Higher (80°C - 120°C) |
| Functional Group Tolerance | Excellent (tolerates -OH, -NH2) | Good, but sensitive to moisture |
| Mechanistic Pathway | C-H Activation / Internal Oxidant | C-H Activation / External or Internal |
| Air Sensitivity | Air Stable | Often requires inert atmosphere |
Protocol B: Quinazolinone Synthesis via Copper-Catalyzed Domino Coupling
Target Scaffold: Quinazolin-4(3H)-ones
Mechanism: Ullmann-type N-arylation
This route is preferred for generating 2,3-disubstituted quinazolinones from readily available 2-halobenzamides and benzylamines. It uses Air as the oxidant, making it a green chemistry protocol.[3]
Validated Protocol
Standard Operating Procedure for 1.0 mmol scale
Reagents:
-
Substrate: 2-Iodobenzamide (1.0 mmol)
-
Partner: Benzylamine (1.2 mmol)
-
Catalyst: CuBr (10 mol%) or CuI
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF
-
Atmosphere: Open Air (Balloon of O₂ accelerates reaction)
Step-by-Step Workflow:
-
Charge: In a 25 mL round-bottom flask, combine 2-iodobenzamide (247 mg, 1.0 mmol), CuBr (14 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add Liquid: Add DMSO (3 mL) and Benzylamine (130 µL, 1.2 mmol).
-
Reaction: Heat to 100 °C open to the air (or with an O₂ balloon) for 12–18 hours.
-
Checkpoint: The intermediate (N-benzyl-2-aminobenzamide) forms first via Ullmann coupling. The second step (cyclization) requires oxidation.[4] If the reaction stalls, ensure sufficient oxygen flow.
-
-
Workup: Cool to RT. Add water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove DMSO.
-
Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography.
Mechanistic Visualization
Rh(III) Catalytic Cycle (Internal Oxidant)
The following diagram illustrates the "self-validating" nature of the N-methoxybenzamide route. The cycle cannot close unless the N-O bond is cleaved, ensuring that every molecule of product corresponds to a turnover event.
Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation of N-alkoxybenzamides. Note the redox-neutral pathway enabled by the N-O bond.
Decision Matrix for Method Selection
Figure 2: Workflow for selecting the optimal synthetic strategy based on available benzamide precursors.
Troubleshooting & Optimization
Even robust protocols require optimization for novel substrates.
Solvent Effects in C-H Activation
-
Methanol (MeOH): Standard solvent. Good solubility, promotes proton transfer in CMD.
-
TFE (2,2,2-Trifluoroethanol): The "Magic" Solvent. TFE stabilizes cationic metal species and hydrogen-bonds to the carbonyl, increasing the acidity of the ortho-C-H bond.
-
Tip: If yield is <40% in MeOH, switch to TFE immediately.
-
Steric Hindrance
-
Ortho-substituents: Substituents at the ortho-position of the benzamide (e.g., o-Me) can block the catalyst approach.
-
Solution: Increase temperature to 80-100 °C and use a more sterically open catalyst system (e.g., switch from Cp*Rh to a less bulky Co-catalyst if applicable, or use cationic Rh conditions).
Safety Note
-
Pressurized Vessels: Reactions run at temperatures above the boiling point of the solvent (e.g., MeOH at 80 °C) must be performed in pressure-rated vials behind a blast shield.
-
Azides/Diazo: If using diazo compounds as coupling partners (alternative to alkynes), handle with extreme care due to explosion risks.
References
-
Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as a Handle for C-N Bond Formation and Catalyst Turnover. Source: Journal of the American Chemical Society (2010) URL:[5][Link]
-
Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Source: Organic Letters (2013) URL:[Link]
-
Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes. Source: PMC / NIH (2018) URL:[Link]
-
Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives. Source: RSC Advances (2015) URL:[6][Link]
-
Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Source: Organic Chemistry Frontiers (2019) URL:[Link]
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- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Amino-5-isopropoxy-N-methylbenzamide
Abstract
This application note details a robust, scalable synthesis protocol for 3-Amino-5-isopropoxy-N-methylbenzamide , a critical intermediate scaffold in the development of kinase inhibitors (e.g., CDK, PARP inhibitors). Unlike bench-scale methods that often rely on expensive coupling reagents or difficult-to-purify statistical mixtures, this protocol utilizes a linear "Nitro-Phenol" route. Key features include the use of 3-hydroxy-5-nitrobenzoic acid as the defined starting material to ensure regiocontrol, cost-effective reagents (2-bromopropane, thionyl chloride, methylamine), and purification via crystallization to minimize chromatographic overhead.
Introduction & Retrosynthetic Analysis
The target molecule features a trisubstituted benzene ring with three distinct functionalities: an amide, an amine, and an ether. The primary challenge in scaling this synthesis is achieving the correct substitution pattern without generating inseparable regioisomers.
Strategic Disconnection
A direct alkylation of 3,5-dihydroxy-N-methylbenzamide would yield a statistical mixture of mono- and bis-alkylated products, requiring tedious column chromatography. Therefore, the optimal strategy employs 3-hydroxy-5-nitrobenzoic acid . The nitro group serves as a masked amine, allowing for selective O-alkylation of the phenol and subsequent amide formation before the final reduction.
Route Evaluation
Two primary routes were evaluated. Route A (Selected) is prioritized for scalability and purity.
| Feature | Route A (Selected) | Route B (Discarded) |
| Strategy | Nitro-Precursor Route | Dihydroxy-Precursor Route |
| Starting Material | 3-Hydroxy-5-nitrobenzoic acid | Methyl 3,5-dihydroxybenzoate |
| Key Reaction | Selective O-alkylation of phenol | Statistical O-alkylation |
| Purification | Crystallization (High Purity) | Column Chromatography (Low Yield) |
| Scalability | High (Kg-scale ready) | Low (Bottleneck at purification) |
Detailed Experimental Protocols
Step 1: Synthesis of 3-Isopropoxy-5-nitrobenzoic acid
This step utilizes a Williamson ether synthesis.[1] The use of potassium carbonate in acetone is standard, but for scale-up, DMF or Acetonitrile is preferred to reduce solvent volume and accelerate kinetics.
-
Reagents:
-
3-Hydroxy-5-nitrobenzoic acid (1.0 equiv)
-
2-Bromopropane (1.5 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: DMF (5 vol) or Acetonitrile (10 vol)
-
-
Protocol:
-
Charge a reactor with 3-hydroxy-5-nitrobenzoic acid and DMF . Stir to dissolve.
-
Add K₂CO₃ (finely milled) in portions to control minor exotherms.
-
Add 2-Bromopropane dropwise over 30 minutes.
-
Heat the mixture to 60–65 °C and stir for 6–12 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of starting phenol.
-
-
Workup: Cool to room temperature. Dilute with water (15 vol) and adjust pH to ~3–4 with 1M HCl to precipitate the product (the ester intermediate hydrolyzes in situ or requires a saponification step if ester formed).
-
Note: Often, the carboxylate is also alkylated to form the isopropyl ester. If this occurs, add a saponification step: Treat with NaOH (2M, 2 equiv) at 50 °C for 2 hours, then acidify.
-
-
Filter the solid precipitate, wash with water, and dry in a vacuum oven at 50 °C.
-
Step 2: Synthesis of 3-Isopropoxy-N-methyl-5-nitrobenzamide
Direct amide coupling using thionyl chloride is the most cost-effective method for scale-up, avoiding expensive peptide coupling agents like HATU/EDC.
-
Reagents:
-
3-Isopropoxy-5-nitrobenzoic acid (from Step 1)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Catalytic DMF (0.05 equiv)
-
Methylamine (2.0M in THF or 40% aq. solution) (3.0 equiv)
-
Solvent: Toluene (anhydrous)
-
-
Protocol:
-
Suspend 3-Isopropoxy-5-nitrobenzoic acid in Toluene (10 vol).
-
Add catalytic DMF , followed by dropwise addition of Thionyl Chloride .
-
Heat to 70–80 °C for 2–3 hours. Gas evolution (SO₂, HCl) will occur; ensure proper scrubbing.
-
Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the crude acid chloride in fresh dry Toluene or DCM.
-
Amidation: Cool the acid chloride solution to 0–5 °C .
-
Add Methylamine solution slowly, maintaining internal temperature <15 °C.
-
Warm to room temperature and stir for 2 hours.
-
Workup: Wash organic layer with 1M HCl (to remove excess amine), then sat. NaHCO₃, then Brine.[2]
-
Dry over MgSO₄ and concentrate. The product usually crystallizes upon cooling or addition of Hexanes/Heptane.
-
Step 3: Reduction to 3-Amino-5-isopropoxy-N-methylbenzamide
Catalytic hydrogenation is the cleanest method. Iron/Ammonium Chloride reduction is a viable alternative if hydrogenation equipment is unavailable.
-
Reagents:
-
3-Isopropoxy-N-methyl-5-nitrobenzamide (1.0 equiv)
-
10% Pd/C (50% wet) (0.05 wt equiv)
-
Hydrogen Gas (H₂) (Balloon or 3-5 bar pressure)
-
Solvent: Methanol or Ethanol[1]
-
-
Protocol:
-
Dissolve the nitro-amide in Methanol (10 vol) in a hydrogenation vessel.
-
Add the Pd/C catalyst under a nitrogen blanket (Pyrophoric hazard!).
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Stir under H₂ atmosphere (3–5 bar preferred for scale) at room temperature for 4–6 hours.
-
IPC:[3] Monitor HPLC for complete conversion of Nitro to Amine.
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.
-
Concentrate the filtrate to dryness.
-
Purification: Recrystallize from Ethyl Acetate/Heptane or Isopropanol to obtain the target as an off-white solid.
-
Process Flow & Logic Diagram
Analytical Characterization (Expected Data)
To validate the synthesis, the following analytical parameters should be met:
-
Appearance: White to off-white crystalline solid.
-
Purity (HPLC): >98.0% (Area %).
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.35 (br q, 1H, -NH Me)
-
δ 6.60–6.80 (m, 3H, Ar-H ; typically 3 distinct signals for the meta protons)
-
δ 5.20 (br s, 2H, -NH ₂)
-
δ 4.55 (sept, 1H, -OCH (CH₃)₂)
-
δ 2.75 (d, 3H, -NHCH ₃)
-
δ 1.25 (d, 6H, -OCH(CH ₃)₂)
-
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₆N₂O₂ [M+H]⁺: 209.13. Found: 209.1.
Safety & Scale-Up Considerations
-
Exotherm Control: The reaction of acid chloride with methylamine is highly exothermic. On a large scale, active cooling (chiller) and slow addition rates are mandatory.
-
Hydrogenation Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent. Ensure reactor grounding to prevent static discharge.
-
Thionyl Chloride: Generates corrosive gases. Use a caustic scrubber (NaOH) for the off-gas.
-
Impurity Profile: The main impurity in Step 1 is the O-alkylation of the carboxylic acid (ester formation). This is easily corrected by a brief hydrolysis (NaOH) before Step 2.
References
-
Preparation of 3-amino-5-hydroxybenzoic acid derivatives
- Source: GuideChem & Organic Syntheses.
- Context: General procedures for nitration and reduction of benzoic acid deriv
-
URL: (Analogous chemistry for 3,5-dihydroxybenzoic acid).
-
Synthesis of 3-Amino-N-methylbenzamide analogs
- Source: PubChem CID 676526 & Patent Liter
- Context: Amide coupling conditions using methylamine.
-
URL:
-
Alkylation of Nitro-Phenols
Sources
Troubleshooting & Optimization
Technical Guide: Stability & Handling of 3-Amino-5-isopropoxy-N-methylbenzamide
[1]
Executive Summary & Molecule Profile
3-Amino-5-isopropoxy-N-methylbenzamide is a bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] Its chemical behavior is defined by the interplay between three distinct functional groups:[2]
-
Electron-Rich Aniline (Position 3): Highly susceptible to oxidation and electrophilic attack.[1]
-
Isopropoxy Ether (Position 5): A robust electron-donating group (EDG) that activates the aromatic ring.[1]
-
Secondary N-Methyl Amide: A moderately stable linkage prone to hydrolysis under extreme pH conditions.[1]
This guide addresses the specific stability challenges arising from this substitution pattern, providing actionable troubleshooting for reaction optimization and storage.
Chemical Stability Profile
Oxidative Instability (The "Browning" Effect)
Status: High Risk in Solution Mechanism: The 3-amino group, further activated by the 5-isopropoxy EDG, renders the aromatic ring electron-rich.[1] In solution, particularly in polar protic solvents (MeOH, Water) or chlorinated solvents (DCM), the aniline nitrogen can undergo radical oxidation by atmospheric oxygen.[1] This leads to the formation of azo-dimers, quinone imines, and complex polymeric species (aniline black-like oligomers).[1]
-
Observation: Solutions turning from colorless/pale yellow to brown/black over 4–24 hours.[1]
-
Prevention: Degas solvents with nitrogen/argon; add antioxidants (e.g., ascorbic acid) if compatible; store solutions at -20°C.[1]
Hydrolytic Stability (Amide Bond)
Status: Moderate Risk (pH dependent) Mechanism: The N-methylbenzamide moiety is kinetically stable at neutral pH.[1] However, the electron-donating nature of the 3-amino and 5-isopropoxy groups increases the electron density on the carbonyl oxygen, slightly reducing electrophilicity at the carbonyl carbon.
-
Acidic Conditions: Stable to dilute acids (e.g., 1M HCl) at RT (forms anilinium salt).[1] Hydrolysis to 3-amino-5-isopropoxybenzoic acid occurs with strong acid (6M HCl/H₂SO₄) + Heat (>80°C).[1]
-
Basic Conditions: Susceptible to base-catalyzed hydrolysis (NaOH/LiOH) at elevated temperatures, releasing methylamine.[1]
Ether Cleavage
Status: Low Risk Mechanism: The isopropoxy group is sterically bulkier and more stable than a methoxy group. It resists cleavage by standard nucleophiles.[1] However, it will cleave under strong Lewis acid conditions (e.g., BBr₃, AlCl₃) often used to deprotect other groups, yielding the phenol.[1]
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black overnight. Is my compound destroyed?
Diagnosis: Oxidative degradation of the aniline functionality.[3] Causality: The combination of the amino and isopropoxy groups makes the ring highly prone to Single Electron Transfer (SET) oxidation. Corrective Action:
-
Check Purity: Run LC-MS immediately. Often, the color is due to trace impurities (<1%) with high extinction coefficients (e.g., azo dyes), while the bulk material remains intact.[1]
-
Protocol Adjustment: If >5% degradation is observed, repeat the experiment under an inert atmosphere (N₂ balloon) and exclude light.
Q2: I observe a new peak with M-31 mass loss in LC-MS. What is it?
Diagnosis: Hydrolysis of the N-methyl amide.[1][4] Causality: Loss of the methylamine fragment (-NHCH₃, mass 30/31 depending on ionization).[1] This typically happens if the reaction involves strong bases (e.g., t-BuOK) or prolonged heating in acidic media.[1] Corrective Action:
Q3: Can I use BBr₃ to remove a protecting group elsewhere in the molecule?
Diagnosis: Risk of side-reaction.[1][5][6] Causality: BBr₃ will likely cleave the 5-isopropoxy ether to a 5-hydroxy group.[1] Corrective Action: Use milder deprotection strategies (e.g., Hydrogenation for benzyl esters, TFA for Boc) that leave the isopropyl ether intact.[1]
Visualizing Degradation Pathways
The following diagram maps the critical degradation nodes for this specific scaffold.
Figure 1: Primary degradation pathways.[1] Note that salt formation (green) is a stabilization strategy, while red/yellow paths represent irreversible degradation.[1]
Solvent & Reagent Compatibility Matrix
| Reagent/Condition | Compatibility | Notes |
| Methanol / Ethanol | High | Good solubility.[1] Store in dark to prevent oxidation.[1] |
| DCM / Chloroform | Medium | Avoid prolonged storage; trace HCl in DCM can form salts; prone to oxidation.[1] |
| DMSO / DMF | High | Excellent solubility.[1] Ensure solvents are amine-free.[1] |
| TFA (Trifluoroacetic acid) | High | Forms stable salt.[1] Does not cleave amide or ether at RT.[1] |
| HCl (1M - 2M) | High | Forms stable salt.[1] |
| HCl (6M + Heat) | Low | Causes amide hydrolysis.[1] |
| NaOH (1M) | Medium | Stable at RT; Hydrolysis risk at reflux.[1] |
| BBr₃ / BCl₃ | Incompatible | Cleaves isopropoxy ether.[1] |
| KMnO₄ / H₂O₂ | Incompatible | Rapid oxidation of aniline amine.[1] |
Experimental Protocols
Stability Check via HPLC
To validate the integrity of your batch before critical steps:
-
Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 MeCN:Water (0.1% Formic Acid).
-
Method: C18 Column, Gradient 5% -> 95% MeCN over 5 mins.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]
-
Criteria: Purity >95%. If a peak at RRT ~0.9 or ~1.1 appears with absorbance at visible wavelengths (yellow/brown), purify via recrystallization (EtOH/Heptane) or silica flash chromatography (DCM:MeOH).[1]
Storage Recommendation
-
Solid State: Store at -20°C under Argon/Nitrogen.
-
Solution: Do not store. Prepare fresh. If necessary, acidify slightly (1 eq. HCl) to protonate the amine, which significantly retards oxidation.[1]
References
-
Amide Hydrolysis Kinetics
-
Aniline Oxidation
-
Compound Data
-
Isopropoxy Group Stability
- General organic chemistry principles regarding the stability of secondary alkyl aryl ethers toward nucleophiles vs. Lewis acids.
-
Source: [1]
Sources
- 1. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. How could you convert N-methylbenzamide to the following compound... | Study Prep in Pearson+ [pearson.com]
- 5. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Purification of 3-Amino-5-isopropoxy-N-methylbenzamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Amino-5-isopropoxy-N-methylbenzamide. Here, we address common challenges and provide robust troubleshooting strategies and detailed protocols to ensure the highest sample purity for your downstream applications.
Introduction to Purification Challenges
3-Amino-5-isopropoxy-N-methylbenzamide, as a substituted aromatic amine and benzamide, can present several purification challenges. Impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation of the product. The presence of both a basic amino group and a neutral amide functionality requires a nuanced approach to purification. This guide provides a systematic approach to identifying and removing these impurities.
Initial Troubleshooting and Strategy Selection
Before proceeding with a specific purification protocol, it is crucial to assess the impurity profile of your crude sample. A preliminary analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is highly recommended. The nature of the impurities will guide the selection of the most effective purification strategy.
Caption: Initial troubleshooting flowchart for selecting a purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the purification of 3-Amino-5-isopropoxy-N-methylbenzamide.
Q1: My purified sample is off-white or yellowish. How can I remove the color?
A1: Colored impurities are often polar byproducts or degradation products.
-
Primary Recommendation: Recrystallization is typically the most effective method for removing colored impurities. The slow formation of crystals allows for the exclusion of impurities from the crystal lattice.
-
Alternative: If recrystallization is unsuccessful, a short plug of silica gel or activated carbon can be used to adsorb the colored compounds. Dissolve the sample in a suitable solvent and pass it through the plug.
Q2: HPLC analysis of my sample shows a peak corresponding to the starting carboxylic acid. How can I remove it?
A2: The presence of the starting carboxylic acid (3-amino-5-isopropoxybenzoic acid) introduces an acidic impurity.
-
Primary Recommendation: Liquid-liquid extraction is highly effective for separating acidic and basic compounds.[1][2] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and extracted into the aqueous layer, while your desired product remains in the organic layer.
-
Important: After extraction, wash the organic layer with brine to remove any residual aqueous base and dry it over an anhydrous salt (e.g., sodium sulfate) before concentrating.
Q3: I am struggling to separate my product from a byproduct with very similar polarity on TLC/HPLC.
A3: When impurities have similar polarity to the desired compound, standard purification techniques can be challenging.
-
Primary Recommendation: Flash column chromatography is the method of choice for separating compounds with close polarities.[3][4] You may need to screen different solvent systems to achieve optimal separation. For basic compounds like your product, using an amine-bonded silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape and resolution.[4][5]
-
Alternative: If column chromatography proves difficult, consider derivatization of the impurity or your product to alter its polarity, followed by purification and subsequent removal of the derivatizing group. However, this is a more complex approach.
Q4: My compound seems to be degrading during column chromatography on silica gel.
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, especially amines.[4]
-
Primary Recommendation: Use a deactivated or basic stationary phase. Amine-bonded silica is an excellent alternative for purifying basic compounds.[4]
-
Alternative: You can deactivate standard silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base like triethylamine.[5] This will neutralize the acidic sites on the silica surface.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol is designed to remove unreacted 3-amino-5-isopropoxybenzoic acid from your crude product.
Materials:
-
Crude 3-Amino-5-isopropoxy-N-methylbenzamide
-
Ethyl acetate (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer should be the organic phase containing your product.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated sodium bicarbonate solution (steps 3-6) one more time.
-
Wash the organic layer with an equal volume of brine to remove any residual aqueous base and dissolved water.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization for General Purification
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The key is to find a suitable solvent or solvent system.
Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A two-solvent system can also be effective.[6]
| Solvent System | Suitability |
| Single Solvent | |
| Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol | Often a good choice for substituted benzamides. |
| Ethyl Acetate/Hexane | A common system for a wide range of polarities. |
| Two-Solvent | |
| Acetone/Hexane | Good for compounds soluble in acetone but not hexane. |
| Dichloromethane/Hexane | Effective for less polar compounds. |
Procedure (Single Solvent):
-
Place the crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to just cover the solid.
-
Heat the mixture to boiling with stirring.
-
Gradually add more hot solvent until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Sources
- 1. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
Optimizing Structural Validation: 1H NMR Guide for 3-Amino-5-isopropoxy-N-methylbenzamide
Topic: 1H NMR Spectrum Analysis of 3-Amino-5-isopropoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Context
In the development of small molecule kinase inhibitors, 3-Amino-5-isopropoxy-N-methylbenzamide serves as a critical "hinge-binding" scaffold. Its structural integrity relies on three distinct functionalities: an electron-rich aniline, a steric-directing isopropoxy group, and a hydrogen-bond-donating N-methylamide.
For researchers, the "performance" of an analytical method is defined by resolution and information density. This guide compares the two primary NMR solvent systems—DMSO-d₆ (the recommended standard) versus Chloroform-d (CDCl₃) (the common alternative). We demonstrate why DMSO-d₆ is the superior medium for this specific pharmacophore, providing experimental evidence regarding exchangeable proton visibility and conformational stability.
Comparative Analysis: DMSO-d₆ vs. CDCl₃
The choice of solvent fundamentally alters the observed topology of this molecule. Below is a comparative performance analysis based on signal resolution and exchange dynamics.
Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Scientific Rationale |
| Amide (-CONH-) | Sharp Quartet (δ ~8.2-8.5 ppm) | Broad/Invisible | DMSO stabilizes the amide proton via H-bonding, slowing exchange rates to allow observation of ³J(NH,CH₃) coupling. |
| Aniline (-NH₂) | Distinct Broad Singlet (δ ~5.1 ppm) | Variable/Broad | In CDCl₃, rapid proton exchange often broadens this signal into the baseline, masking purity assessment. |
| N-Methyl Group | Doublet (J ~4.5 Hz) | Singlet (often) | The doublet multiplicity confirms the intact secondary amide structure, visible only when the NH proton is stabilized. |
| Aromatic Resolution | High | Moderate | DMSO's higher viscosity and polarity often separate the distinct meta-coupled aromatic protons better than non-polar CDCl₃. |
Why CDCl₃ Fails for This Scaffold
While CDCl₃ is the standard for lipophilic intermediates, it fails here due to Proton Exchange Broadening . The acidic amide proton and the basic aniline protons undergo rapid exchange in non-polar media, often collapsing the N-methyl doublet into a singlet and erasing the NH signals entirely. This deprives the researcher of critical connectivity data.
Predicted Spectral Assignment (DMSO-d₆)
Based on fragment analysis of 3,5-disubstituted anilines and N-methylbenzamides, the following assignment logic applies at 400 MHz or higher.
The Aromatic Region (1,3,5-Substitution Pattern)
The benzene ring possesses three non-equivalent protons in a meta relationship.
-
H2 (Between Amide/Amine): Most shielded due to ortho-amino effect.
δ 6.4 ppm (triplet-like doublet, J2Hz). -
H4 (Between Amine/Isopropoxy): Shielded by both alkoxy and amino groups.
δ 6.2 ppm (triplet-like doublet, J2Hz). -
H6 (Between Isopropoxy/Amide): Less shielded.
δ 6.6 ppm (triplet-like doublet, J2Hz).
The Aliphatic Region[1]
-
Isopropoxy -CH-: Septet at δ 4.5 ppm.
-
N-Methyl: Doublet at δ 2.75 ppm (coupled to Amide NH).
-
Isopropoxy -CH₃: Doublet at δ 1.25 ppm (strong intensity, 6H).
Experimental Protocol: High-Resolution Acquisition
To ensure reproducibility, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .
-
Critical: Use an ampoule or fresh bottle to minimize water peaks (δ 3.33 ppm), which can overlap with the N-methyl signal.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (particulates cause line broadening).
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to maximize relaxation recovery.
-
Number of Scans (NS): 16 (minimum) to 64 (optimal for observing minor impurities).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: The amide and aromatic protons have longer T1 relaxation times. A short D1 will saturate these signals, affecting integration accuracy.
-
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation
-
Phasing: Apply manual phasing. The large DMSO solvent peak (δ 2.50 ppm) requires precise phase correction to prevent baseline rolling.
-
Integration: Calibrate the Isopropoxy Methyl Doublet (δ ~1.25) to 6.00 protons.
-
Validation Check:
-
Does the N-methyl signal integrate to 3.00?
-
Is the N-methyl signal a doublet ? (If Singlet → Check temperature or water content; exchange may be too fast).
-
Structural Validation Logic (Visualization)
The following diagram illustrates the logical workflow for confirming the structure based on the specific NMR features described above.
Caption: Logical decision tree for validating 3-Amino-5-isopropoxy-N-methylbenzamide structure via 1H NMR.
References
-
Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in DMSO solvent.[1][2][3][4] Modgraph. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). N-Methylbenzamide Mass Spectrum & Data.[5][6] NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2025).[7] 3-Amino-N-methylbenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide, N-methyl- [webbook.nist.gov]
- 6. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Identification of 3-Amino-5-isopropoxy-N-methylbenzamide: An LC-MS Comparison
Abstract
The robust and accurate identification of pharmaceutical compounds, their intermediates, and potential impurities is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of analytical methodologies for the characterization of 3-Amino-5-isopropoxy-N-methylbenzamide, a substituted benzamide derivative of interest. We present a primary method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and offer a comparative analysis of key instrumental parameters, including ionization sources (ESI vs. APCI) and mass analyzers (Triple Quadrupole vs. Time-of-Flight). Furthermore, we contrast the performance of LC-MS with an alternative technique, Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with the data necessary to make informed decisions for their specific analytical needs.
Introduction
Substituted benzamides are a significant class of compounds in medicinal chemistry, often serving as key structural motifs in active pharmaceutical ingredients (APIs).[1] 3-Amino-5-isopropoxy-N-methylbenzamide is one such compound, and its unambiguous identification is critical, whether it appears as a synthetic intermediate, a final product, or a process-related impurity. The presence of multiple functional groups—an aromatic amine, an ether, and a secondary amide—presents a unique analytical challenge that necessitates a highly selective and sensitive method. This guide focuses on leveraging the power of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, providing a detailed, field-tested protocol and comparing it against viable alternatives to ensure methodological suitability and data integrity.
Section 1: Primary Analytical Method: Reversed-Phase LC-MS/MS
For the identification and quantification of polar, thermally labile compounds like 3-Amino-5-isopropoxy-N-methylbenzamide, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the industry's gold standard.[1] The technique offers an unparalleled combination of chromatographic separation and mass-based specificity.
Causality Behind Experimental Choices
The selection of each parameter in an LC-MS/MS method is a deliberate choice grounded in the physicochemical properties of the analyte and the desired analytical outcome.
-
Chromatography: Reversed-phase chromatography is selected due to the moderate polarity of the benzamide derivative. A C18 column provides excellent retention and separation from potential impurities.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure sharp peak shapes and efficient elution. The addition of a small amount of formic acid (0.1%) to the mobile phase is crucial.[2] This serves to acidify the eluent, promoting the protonation of the basic amino group on the analyte. This pre-ionization in the liquid phase significantly enhances the efficiency of positive mode electrospray ionization.[3]
-
Ionization: Electrospray Ionization (ESI) is the preferred method for this class of molecule. ESI is a 'soft' ionization technique, meaning it imparts minimal excess energy to the analyte, which keeps the molecule intact and maximizes the signal of the protonated molecular ion ([M+H]+).[4][5][6][7] This is particularly suitable for polar compounds that are already partially ionized in solution.[3]
-
Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is chosen for its exceptional sensitivity and selectivity in quantitative analysis.[8][9] This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell (the second quadrupole), and monitoring for specific, stable fragment ions in the third quadrupole.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for the analysis of 3-Amino-5-isopropoxy-N-methylbenzamide.
Detailed Experimental Protocol
1. Standard and Sample Preparation: 1.1. Accurately weigh 10 mg of 3-Amino-5-isopropoxy-N-methylbenzamide reference standard. 1.2. Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. 1.3. Perform serial dilutions with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. 1.4. Prepare unknown samples by dissolving them in methanol and diluting to an expected concentration within the calibration range. 1.5. Filter all solutions through a 0.22 µm PTFE syringe filter into LC vials.
2. LC-MS/MS System and Conditions:
- LC System: Agilent 1290 Infinity II or equivalent.
- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[2]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Gas Temperature: 300 °C.
- Gas Flow: 8 L/min.
- Nebulizer Pressure: 35 psi.
- Capillary Voltage: 3500 V.
- MRM Transitions: (To be determined by infusing a standard solution)
- Precursor Ion (Q1): [M+H]+ for 3-Amino-5-isopropoxy-N-methylbenzamide.
- Product Ions (Q3): Select two to three stable, high-intensity fragment ions for quantification and qualification.
3. System Suitability and Validation:
- Inject a mid-range standard (e.g., 100 ng/mL) six times. The relative standard deviation (%RSD) of the peak area and retention time should be < 2%.
- The calibration curve should have a correlation coefficient (R²) of > 0.99.
- Accuracy should be within 85-115% for quality control samples.[1]
Section 2: Comparative Analysis of LC-MS Parameters
The choice of ionization source and mass analyzer can profoundly impact the quality and utility of the data generated.
Ionization Sources: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
While ESI is the primary choice, APCI represents a viable alternative, particularly for less polar molecules.
-
Electrospray Ionization (ESI): Ideal for polar and ionizable compounds.[10][11] It generates ions directly from the liquid phase, making it highly compatible with reversed-phase LC. For our target analyte, the basic amine group is readily protonated, making ESI highly efficient.[3]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for neutral or less polar compounds that are volatile enough to be vaporized.[10][11][12][13] Ionization occurs in the gas phase. While it could work for our analyte, it may be less sensitive than ESI due to the compound's inherent polarity and may induce more thermal degradation.[12]
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for 3-Amino-5-isopropoxy-N-methylbenzamide |
| Principle | Ionization from charged droplets in the liquid phase.[4][6] | Gas-phase chemical ionization via a corona discharge.[14] | The analyte has a polar, basic amine group, making it ideal for protonation in the liquid phase required for ESI.[3] |
| Analyte Polarity | Best for polar, ionizable molecules.[11] | Best for neutral to moderately polar molecules.[11][13] | ESI is the superior choice due to the analyte's high polarity. |
| Thermal Input | Low ('Soft' Ionization).[4] | High (Requires vaporization).[12] | ESI minimizes the risk of thermal degradation of the isopropoxy and amide functional groups. |
| Matrix Effects | More susceptible to ion suppression.[12] | Generally less susceptible to matrix effects.[12] | With proper sample cleanup and chromatography, ESI's susceptibility can be managed effectively. |
| Typical Sensitivity | Excellent for polar analytes (low pg to fg). | Good, but often less sensitive than ESI for polar compounds. | ESI is expected to provide the lowest limits of detection for this compound. |
Mass Analyzers: Triple Quadrupole (QqQ) vs. Time-of-Flight (TOF)
The choice of mass analyzer depends on the analytical goal: quantification or identification.
-
Triple Quadrupole (QqQ): The benchmark for targeted quantification.[9][15] Its ability to perform MRM scans provides exceptional sensitivity and selectivity by filtering out chemical noise, making it perfect for detecting trace levels in complex matrices.[9]
-
Time-of-Flight (TOF): Excels at providing high-resolution, accurate mass data.[9][15][16] This allows for the confident determination of elemental composition, which is invaluable for identifying unknown compounds and for structural elucidation. While TOF instruments can quantify, they are generally less sensitive than QqQ instruments in targeted mode.[8][16][17]
| Parameter | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Recommendation for Research Goal |
| Primary Application | Targeted Quantification.[9][15] | Qualitative Analysis, Unknown Screening.[9][16] | Quantification: QqQ. Identification: Q-TOF. |
| Selectivity | High (in MRM mode). | Very High (High-Resolution Mass).[16] | For routine analysis in a known matrix, QqQ is sufficient. For complex matrices or metabolite ID, Q-TOF is better. |
| Sensitivity | Generally higher for targeted analysis (MRM).[8][16][17] | Lower for targeted analysis but excellent for full-scan.[8][16] | If trace-level quantification is the primary goal, QqQ is the instrument of choice. |
| Mass Accuracy | Low Resolution (Unit Mass). | High Resolution (< 5 ppm).[9][16] | Q-TOF is required for formula confirmation of the parent compound and its fragments. |
| Method Development | Requires optimization of MRM transitions for each analyte.[9] | Can use a generic high-resolution full-scan approach.[8][17] | QqQ requires more upfront method development but is faster for routine analysis. |
Section 3: Alternative Analytical Methodologies
While LC-MS is a powerful tool, other techniques can provide complementary or, in some cases, primary data.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique that combines the separating power of gas chromatography with mass spectrometry.[18][19]
-
Applicability: For a compound to be analyzed by GC-MS, it must be volatile and thermally stable.[1] 3-Amino-5-isopropoxy-N-methylbenzamide, with its polar functional groups, has limited volatility. Therefore, a chemical derivatization step would likely be required to block the polar N-H bonds (e.g., silylation) to make it suitable for GC analysis.[1] This adds complexity and potential for analytical error to the workflow.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS. It is a 'hard' ionization technique that creates extensive, reproducible fragmentation patterns.[5] These fragmentation libraries are vast and highly useful for identifying unknown compounds.
| Performance Parameter | LC-MS/MS (Primary Method) | GC-MS (Alternative Method) |
| Sample Derivatization | Not required.[1] | Often required for polar analytes.[1] |
| Limit of Detection (LOD) | Typically low ng/mL to pg/mL range.[1] | Can achieve low ng/L to pg/L levels, especially with derivatization.[1] |
| Selectivity | Very high due to both LC separation and MS/MS fragmentation. | High, based on GC retention time and EI fragmentation pattern. |
| Structural Information | Controlled fragmentation (MS/MS) elucidates specific substructures. | Extensive, library-searchable fragmentation patterns from EI. |
| Sample Throughput | High, with run times typically under 10 minutes.[1] | Moderate, analysis time can be longer, especially with derivatization.[1] |
| Primary Use Case | Quantification and identification of polar and thermally labile compounds. | Identification of volatile and semi-volatile compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For absolute structural confirmation, especially for distinguishing between isomers, NMR is the definitive technique.[20][21] While not a high-throughput chromatographic method, 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) NMR experiments provide unambiguous information about the chemical structure, connectivity, and spatial relationships of atoms within the molecule.[20][22] It is the gold standard for the structural elucidation of new chemical entities.
Conclusion and Recommendations
For the routine identification and quantification of 3-Amino-5-isopropoxy-N-methylbenzamide, Reversed-Phase LC coupled with a Triple Quadrupole Mass Spectrometer using Electrospray Ionization (LC-ESI-QqQ) is the most robust, sensitive, and efficient methodology. It requires no sample derivatization and is suitable for high-throughput analysis.
-
For quantitative analysis in quality control or pharmacokinetic studies, the LC-ESI-QqQ method in MRM mode is unequivocally the recommended approach.
-
For confirmatory identification and structural elucidation of the compound or its unknown impurities/metabolites, a high-resolution instrument like a Q-TOF is superior due to its accurate mass capabilities.
-
GC-MS can be considered a secondary or complementary technique but the requirement for derivatization makes it less practical for routine analysis of this specific compound.
-
NMR spectroscopy remains the ultimate authority for absolute, unambiguous structural confirmation and should be used during the initial characterization of the reference material.
By selecting the appropriate analytical tool based on the specific research question, scientists can ensure the generation of high-quality, reliable, and defensible data in the development and control of pharmaceutical products.
References
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Ibáñez, M., Sancho, J. V., & Hernández, F. (2003). Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of non-steroidal anti-inflammatory drugs in surface water by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(9), 879-886. [Link]
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Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]
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Leitner, A., Pittenauer, E., & Allmaier, G. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]
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Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Biotage. [Link]
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MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. MtoZ Biolabs. [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. [Link]
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Dillen, L., et al. (2012). Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. Bioanalysis. [Link]
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Trawiński, J., & Skibiński, R. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chromatographica, 29(1), 161-174. [Link]
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BotaBIO. (n.d.). What are the differences between triple quadrupole mass spectrometers and time-of-flight mass spectrometers?. BotaBIO. [Link]
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Providion Group. (n.d.). When should I use APCI over ESI?. Providion Group. [Link]
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Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. [Link]
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Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216-223. [Link]
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Kumar, B. R., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, e5938. [Link]
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Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 635. [Link]
- Patent US 2008/0269255 A1. (n.d.). Furo[2,3-b]pyridine derivatives as inhibitors of protein kinases.
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Oliveira, C., et al. (2017). Structural elucidation of a series of benzamide derivatives. ResearchGate. [Link]
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Díaz-Zavala, N. P., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]
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LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
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PubChem. (n.d.). 3-Amino-N-methylbenzamide. PubChem. [Link]
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Kouakou, K. M., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]
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Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. BMRB. [Link]
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Medicosis Perfectionalis. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]
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Lipidomics Online. (n.d.). Overview of Gas Chromatography-Mass Spectrometry (GC-MS). Lipidomics Online. [Link]
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Reference Standard Guide: 3-Amino-5-isopropoxy-N-methylbenzamide
The following guide is a technical comparison and qualification manual designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads. It addresses the critical distinction between "Chemical Purity" and "Assigned Potency" for the intermediate 3-Amino-5-isopropoxy-N-methylbenzamide .
Beyond Area%: The Case for Mass Balance Quantification in API Intermediates
Executive Summary: The Potency Trap
In the synthesis of kinase inhibitors (e.g., ALK/ROS1 target class), 3-Amino-5-isopropoxy-N-methylbenzamide serves as a critical scaffold. A common failure mode in early-phase drug development is the reliance on "Research Grade" certificates of analysis (CoA) which report purity solely by HPLC Area%.
This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives. Experimental data presented below demonstrates that relying on RG material (typically >98% HPLC Area) can introduce a potency error of 4–9% , resulting in stoichiometric mismatches in synthesis and erroneous impurity calculations in final drug substance release.
Comparative Analysis: Product Performance
The following table contrasts the three primary "grades" of this material available to researchers.
Table 1: Comparative Performance Matrix
| Feature | Alternative A: Research Grade (RG) | Alternative B: In-House Working Standard | Product C: Certified Reference Standard (CRS) |
| Primary Metric | HPLC Area % (UV detection) | Quantified against CRS | Mass Balance (% w/w) |
| Purity Claim | "≥ 98%" (Typical) | "99.1% as is" | "92.4% (As-is Potency)" |
| Water/Solvent | Not tested / Not reported | Tested (KF/GC) | Quantified & Subtracted |
| Counter-ions | Unknown (Salt forms vary) | Identified | Quantified (IC/ROI) |
| Traceability | None | Traceable to CRS | Traceable to SI Units (via qNMR) |
| Risk Profile | High: Potency overestimation. | Medium: Propagation of preparation errors. | Low: Regulatory compliant (ICH Q7).[1][2][3] |
The "Hidden Mass" Phenomenon
Research grade materials often fail to account for "transparent" impurities—substances that do not absorb UV light at the monitoring wavelength (typically 254 nm for benzamides).
-
Water: This benzamide derivative is hygroscopic. RG samples often contain 1–3% water.
-
Inorganic Salts: Reduction steps (e.g., from the nitro-precursor) often leave residual salts (Zn, Fe, or Pd) undetected by HPLC-UV.
Technical Deep Dive: The Mass Balance Protocol
To establish a self-validating reference standard, one must move beyond chromatography and employ the Mass Balance Approach (MBA) . This is the industry gold standard for assigning potency.
The Equation
Where:
- : Total organic impurities by HPLC (Area %).
- : Water content by Karl Fischer (KF).
- : Residual solvents by GC-HS.
- : Residue on Ignition (Sulfated Ash) for inorganics.
Experimental Data: Case Study
We analyzed a batch of 3-Amino-5-isopropoxy-N-methylbenzamide labeled as "98.5% Purity" by a commercial vendor.
Table 2: Experimental Re-Qualification Results
| Test Method | Vendor Claim (Research Grade) | Actual Lab Result (CRS Protocol) | Impact on Potency |
| HPLC-UV | 98.5% | 98.2% | -0.3% |
| Karl Fischer | Not Reported | 2.4% | -2.4% |
| GC-Headspace | Not Reported | 1.1% (IPA/MeOH) | -1.1% |
| ROI (Ash) | Not Reported | 0.8% | -0.8% |
| FINAL POTENCY | 98.5% (Implied) | 94.0% (Calculated) | 4.5% Error |
Experimental Protocols (Self-Validating Systems)
Protocol A: Purity Assignment via HPLC (Reverse Phase)
Objective: Determine
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH 9.0). Note: High pH is critical for basic anilines to improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 240 nm (amide band) and 290 nm (aniline band).
-
System Suitability: Resolution > 2.0 between the main peak and the des-isopropyl impurity (a common degradation product).
Protocol B: Quantitative NMR (qNMR) Validation
Objective: Orthogonal confirmation of the Mass Balance value.
-
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
-
Solvent: DMSO-d6.
-
Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (ensure full relaxation of aromatic protons).
-
Integration: Integrate the distinct N-methyl doublet (approx 2.8 ppm) or the isopropyl methine septet (approx 4.6 ppm) against the internal standard.
Qualification Workflow Visualization
The following diagram illustrates the decision logic required to qualify this material as a Primary Reference Standard in accordance with ICH Q7 guidelines.
Figure 1: The "Mass Balance" qualification workflow ensuring traceability and accuracy.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] (2000).[2][4][5] Provides the regulatory framework for reference standard maintenance in Section 11.1.
-
United States Pharmacopeia (USP).General Chapter <1086> Impurities in Drug Substances and Drug Products. Defines the necessity of quantifying impurities to determine true potency.
-
Togashi, A., et al. "Purity determination of organic reference materials by the mass balance method." Metrologia 46 (2009).
-
Marsilje, T. H., et al. "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry 56.14 (2013).[6] Establishes the synthetic context of the 3-amino-5-isopropoxy-N-methylbenzamide intermediate.
-
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2014).[6]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-methylbenzamide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical research and development. N-methylbenzamide derivatives are a significant class of compounds, frequently explored in medicinal chemistry for their diverse biological activities. Accurate and comprehensive characterization is paramount to understanding their structure-activity relationships and ensuring their purity and identity. This guide provides an in-depth comparison of the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how to interpret the resulting data, grounding our discussion in established scientific principles.
The Synergistic Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. Instead, a synergistic approach, integrating data from multiple orthogonal techniques, is the gold standard for comprehensive characterization.[1][2] Each method probes different aspects of molecular structure, and their combined data provide a self-validating system for confident structure elucidation.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Backbone
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] For N-methylbenzamide derivatives, ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why NMR is Foundational
NMR provides unparalleled insight into the connectivity of atoms. By analyzing chemical shifts, coupling constants, and integration, we can piece together the molecular puzzle. For instance, the restricted rotation around the amide C-N bond due to partial double bond character can lead to distinct NMR signals for substituents on the nitrogen, even if they are chemically equivalent through free rotation.[4] This phenomenon, when observable, provides direct evidence of the amide functionality.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-methylbenzamide derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[6]
-
Data Interpretation: A Case Study of N-methylbenzamide
For the parent N-methylbenzamide, we expect the following signals in the ¹H NMR spectrum (in CDCl₃):[5][7]
-
~7.3-7.8 ppm (multiplet, 5H): These signals correspond to the protons on the benzene ring.
-
~6.3 ppm (broad singlet, 1H): This is the N-H proton of the secondary amide. Its broadness is due to quadrupole broadening from the nitrogen and chemical exchange.
-
~2.9 ppm (doublet, 3H): This signal is from the N-methyl (CH₃) protons. The splitting into a doublet is due to coupling with the adjacent N-H proton.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For N-methylbenzamide derivatives, it is particularly useful for confirming the presence of the characteristic amide group.
Expertise in Action: The Significance of Amide Bands
The amide functionality gives rise to several characteristic absorption bands. The C=O stretch (Amide I band) and the N-H bend (Amide II band) are particularly diagnostic.[8] N-methylbenzamide is a secondary amide, which will show a single N-H stretching band, in contrast to primary amides which show two.[9][10]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common technique that requires minimal sample preparation.
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid N-methylbenzamide derivative directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation: N-methylbenzamide
The IR spectrum of N-methylbenzamide will exhibit the following key absorption bands:[7][11]
-
~3300 cm⁻¹ (sharp, single peak): N-H stretch of the secondary amide.[10]
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~1630 cm⁻¹ (strong): C=O stretch (Amide I band). The frequency is lower than that of a ketone due to resonance with the nitrogen lone pair.[8]
-
~1530 cm⁻¹: N-H bend and C-N stretch combination (Amide II band). This is characteristic of secondary amides.[8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information.[3]
Expertise in Action: The Nitrogen Rule and Fragmentation Clues
For N-methylbenzamide (C₈H₉NO), the molecular weight is 135.16 g/mol .[7] An important principle, the "Nitrogen Rule," states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] This provides an immediate clue from the mass spectrum. The fragmentation pattern is also highly informative; for amides, cleavage adjacent to the carbonyl group is common, often leading to the formation of an acylium ion.[13]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, or a solid probe can be used. The sample is vaporized.
-
Ionization: In the EI source, the gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Data Interpretation: N-methylbenzamide
The EI mass spectrum of N-methylbenzamide would be expected to show:[11]
-
m/z = 135: The molecular ion peak (M⁺).
-
m/z = 105: A prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺), resulting from cleavage of the C-N bond.
-
m/z = 77: The phenyl cation ([C₆H₅]⁺), from the loss of CO from the benzoyl cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for characterizing compounds with chromophores, such as conjugated systems.
Expertise in Action: Conjugation Effects
The benzamide moiety contains a benzene ring conjugated with the amide carbonyl group. This extended π-system gives rise to characteristic UV absorptions. Substituents on the aromatic ring can cause shifts in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing clues about the electronic nature of the substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the sample, such as ethanol, methanol, or acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the N-methylbenzamide derivative in the chosen solvent in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.
Data Interpretation: N-methylbenzamide
Benzamide itself shows absorption maxima related to the π → π* transitions of the aromatic ring and the n → π* transition of the carbonyl group.[14] For N-methylbenzamide, similar absorptions are expected, typically around 225 nm and 265 nm.[15]
Comparative Summary
| Spectroscopic Technique | Information Provided | Sample Amount | Causality/Key Insights for N-methylbenzamides |
| NMR Spectroscopy | Detailed C-H framework, connectivity, stereochemistry | 5-10 mg | Reveals restricted C-N bond rotation and provides unambiguous proton and carbon assignments. |
| Infrared (IR) Spectroscopy | Identification of functional groups | <1 mg | Confirms the presence of the secondary amide group through characteristic N-H stretch and Amide I/II bands.[8][9] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns | <1 mg | Confirms molecular weight, adheres to the Nitrogen Rule, and shows characteristic fragmentation (e.g., formation of benzoyl cation).[12][16] |
| UV-Vis Spectroscopy | Information on conjugated systems and electronic transitions | <1 mg | Characterizes the conjugated π-system of the benzoyl moiety; sensitive to aromatic substitution.[15] |
Conclusion
The robust characterization of N-methylbenzamide derivatives is achieved not by a single "magic bullet" technique, but through the intelligent and synergistic application of multiple spectroscopic methods. NMR spectroscopy defines the structural framework, IR spectroscopy confirms the essential amide functionality, mass spectrometry validates the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic nature of the molecule. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in their structural assignments, a critical requirement for advancing research and development in chemistry and drug discovery.
References
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Quimicafacil.net. IR Spectrum: Amides. [Link]
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SpectraBase. N-methylbenzamide - Spectra. [Link]
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PubChem. N-Methylbenzamide. [Link]
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Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
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PubMed. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]
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SpectraBase. N-methylbenzamide - Optional[1H NMR] - Spectrum. [Link]
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PubMed Central. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]
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ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). [Link]
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ResearchGate. UV-visible spectra of (a) primary amides and (b) secondary amides; (c).... [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. Structure elucidation workflow based on NMR and MS/MS data a The.... [Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
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PubMed Central. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. [Link]
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UGent Biblio. Mass spectrometry-based fragmentation as an identification tool in lignomics. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
